N-Acetylsulfanilyl chloride

Description

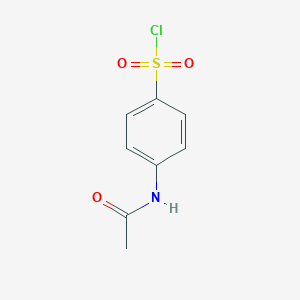

Structure

3D Structure

Properties

IUPAC Name |

4-acetamidobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDXCFKBQWDAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026981 | |

| Record name | 4-(Acetylamino)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Light tan solid; [Merck Index] Off-white powder; [MSDSonline] | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Acetylamino)benzenesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN ETHER, ALCOHOL; SOL IN HOT CHLOROFORM; SOLUBLE IN HOT BENZENE | |

| Record name | 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM BENZENE; PRISMS FROM BENZENE-CHLOROFORM, THICK, LIGHT TAN PRISMS FROM BENZENE, LIGHT TAN TO BROWNISH POWDER OR FINE CRYSTALS | |

CAS No. |

121-60-8 | |

| Record name | 4-Acetamidobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Acetylamino)benzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetylsulfanilyl chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12337 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylsulfanilyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Acetylamino)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylsulphanilyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLSULFANILYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX4M9AIVM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

149 °C | |

| Record name | 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Spectral Data Interpretation of N-Acetylsulfanilyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and interpretation of the key spectral data for N-Acetylsulfanilyl chloride (ASC), a vital intermediate in the synthesis of sulfonamide drugs. This document outlines the expected spectral characteristics based on available data and spectroscopic principles, details the methodologies for data acquisition, and presents a logical framework for structural elucidation.

Executive Summary

N-Acetylsulfanilyl chloride (C₈H₈ClNO₃S, MW: 233.67 g/mol ) is a crystalline solid whose structure can be unequivocally confirmed through a combination of spectroscopic techniques.[1] This guide collates and interprets data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting quantitative data in accessible tables, outlining detailed experimental protocols, and providing visual workflows, this document serves as an essential resource for professionals engaged in the synthesis, quality control, and development of related pharmaceutical compounds.

Spectral Data Summary

The following sections summarize the key quantitative data obtained from the spectroscopic analysis of N-Acetylsulfanilyl chloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. The spectrum of N-Acetylsulfanilyl chloride is characterized by distinct signals corresponding to the acetyl, aromatic, and amide protons.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Solvent |

| Acetyl Protons (-CH₃) | ~2.04 - 2.2 | Singlet | Chloroform-d / DMSO-d₆ |

| Aromatic Protons | ~7.5 - 7.9 | Multiplet (two doublets) | Chloroform-d / DMSO-d₆ |

| Amide Proton (-NH-) | ~7.5 (can overlap with aromatic signals) | Singlet (broad) | Chloroform-d / DMSO-d₆ |

| Table 1: ¹H NMR Spectral Data for N-Acetylsulfanilyl chloride. Data is compiled from typical values and may vary slightly based on experimental conditions.[1] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Assignment | Expected Chemical Shift (δ) in ppm |

| Methyl Carbon (-C H₃) | 20 - 30 |

| Aromatic Carbons (-C H) | 115 - 130 |

| Aromatic Carbon (ipso, C-N) | 135 - 145 |

| Aromatic Carbon (ipso, C-S) | 140 - 150 |

| Carbonyl Carbon (-C =O) | 165 - 175 |

| Table 2: Predicted ¹³C NMR Chemical Shifts for N-Acetylsulfanilyl chloride. Ranges are based on standard chemical shift correlation tables. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within the molecule through their characteristic vibrational frequencies.

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | 3250 - 3350 | Amide |

| C-H Stretch (Aromatic) | 3000 - 3100 | Benzene Ring |

| C=O Stretch (Amide I) | 1660 - 1690 | Carbonyl |

| N-H Bend (Amide II) | 1530 - 1560 | Amide |

| S=O Stretch (Asymmetric) | 1370 - 1390 | Sulfonyl Chloride |

| S=O Stretch (Symmetric) | 1170 - 1190 | Sulfonyl Chloride |

| C-N Stretch | 1250 - 1350 | Amide |

| S-Cl Stretch | 550 - 650 | Sulfonyl Chloride |

| Table 3: Key Infrared Absorption Frequencies for N-Acetylsulfanilyl chloride. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

| m/z Value | Assignment | Relative Intensity |

| 233/235 | [M]⁺ (Molecular Ion) | Low |

| 191 | [M - CH₂CO]⁺ | High |

| 156 | [M - SO₂Cl]⁺ | High |

| 43 | [CH₃CO]⁺ | Base Peak |

| Table 4: Key Mass Spectrometry Fragmentation Data for N-Acetylsulfanilyl chloride. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 10-20 mg of dry N-Acetylsulfanilyl chloride solid.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

¹H NMR Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard one-pulse sequence. A 45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

-

Integrate all signals.

-

-

¹³C NMR Acquisition :

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A longer acquisition time and a larger number of scans are required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy (ATR Method)

-

Instrument Preparation :

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum :

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis :

-

Place a small amount of N-Acetylsulfanilyl chloride powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

-

Cleaning :

-

Clean the crystal surface thoroughly after the measurement.

-

Mass Spectrometry (MS) (EI Method)

-

Sample Introduction :

-

Introduce a small quantity of the sample into the instrument, typically via a direct insertion probe for solid samples.

-

Gently heat the probe to volatilize the sample into the ion source.

-

-

Ionization :

-

Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.

-

-

Mass Analysis :

-

Accelerate the resulting positively charged ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of the logical processes and molecular correlations involved in the spectral analysis of N-Acetylsulfanilyl chloride.

Caption: Logical workflow for the spectroscopic identification of N-Acetylsulfanilyl chloride.

Caption: Correlation of molecular structure with key spectral data points.

References

An In-depth Technical Guide on the Mechanism of Action of N-Acetylsulfanilyl Chloride in Sulfonation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylsulfanilyl chloride (ASC), a pivotal intermediate in synthetic organic chemistry, is instrumental in the preparation of the sulfonamide class of pharmaceuticals.[1][2] This technical guide provides a comprehensive examination of the mechanism of action of N-acetylsulfanilyl chloride in sulfonation reactions, primarily focusing on the formation of sulfonamides. It details the synthesis of ASC via electrophilic aromatic substitution and its subsequent nucleophilic addition-elimination reaction with amines. This document includes structured data summaries, detailed experimental protocols, and mechanistic diagrams to serve as a critical resource for professionals in research and drug development.

Introduction

N-Acetylsulfanilyl chloride (CAS No. 121-60-8), also known as p-acetamidobenzenesulfonyl chloride, is a bifunctional organic compound containing an acetamido group and a reactive sulfonyl chloride moiety.[1][3] Its significance is primarily rooted in its role as a precursor to a wide array of sulfa drugs, which are valued for their antibacterial properties.[4] The reactivity of the sulfonyl chloride group allows for the introduction of the sulfonyl moiety onto various nucleophilic substrates, a process broadly referred to as sulfonation. Understanding the underlying mechanisms of these reactions is crucial for optimizing synthetic routes and developing novel therapeutic agents. This guide will first explore the synthesis of N-acetylsulfanilyl chloride itself, a process involving electrophilic aromatic sulfonation, and then delve into its primary mechanism of action: the sulfonation of amines to form N-substituted sulfonamides.

Physicochemical Properties of N-Acetylsulfanilyl Chloride

A thorough understanding of the physical and chemical properties of N-acetylsulfanilyl chloride is essential for its safe handling, storage, and application in synthesis. The compound is a white to light brown crystalline powder with a slight odor of acetic acid.[1][3] It is known to be corrosive, toxic, and highly sensitive to moisture, readily decomposing in air.[1] For long-term stability, it should be stored in a cool, dry place under an inert atmosphere, such as nitrogen gas.[1][5]

Table 1: Physicochemical and Spectroscopic Data for N-Acetylsulfanilyl Chloride

| Property | Value | Reference(s) |

| CAS Number | 121-60-8 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO₃S | [1][2][3] |

| Molecular Weight | 233.67 g/mol | [1][2][3] |

| Melting Point | 142-149 °C (decomposes) | [1][3] |

| Boiling Point | 426.8 °C at 760 mmHg | [1] |

| Density | 1.468 g/cm³ | [1] |

| Appearance | White to light brown powder/crystalline solid | [1] |

| Solubility | Soluble in ethanol, ether, hot chloroform, hot benzene (B151609) | [1] |

Mechanism of Action in Sulfonamide Formation

The primary role of N-acetylsulfanilyl chloride in sulfonation is to act as an electrophilic sulfonating agent for nucleophiles, most commonly primary and secondary amines, to yield sulfonamides. This transformation is fundamental to the synthesis of the entire class of sulfa drugs. The reaction proceeds via a well-established nucleophilic addition-elimination mechanism .[6][7][8]

Mechanism Steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride group.[7][8] This forms a transient, unstable tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate then collapses, reforming the sulfur-oxygen double bond and eliminating the chloride ion, which is a good leaving group.[6][9]

-

Deprotonation: A second molecule of the amine (or another base present in the reaction mixture) acts as a base to deprotonate the nitrogen atom, yielding the neutral sulfonamide product and an ammonium (B1175870) salt.[6][9]

The overall reaction effectively results in the substitution of the chlorine atom with the amino group.[7]

Synthesis of N-Acetylsulfanilyl Chloride

The industrial preparation of N-acetylsulfanilyl chloride involves the electrophilic aromatic substitution of acetanilide (B955).[1] This process typically uses chlorosulfonic acid as both the sulfonating and chlorinating agent.[10]

Reaction Steps:

-

Sulfonation: Acetanilide is treated with an excess of chlorosulfonic acid. The acetylamino group is an ortho-, para-director, and due to steric hindrance, the bulky sulfonyl group is directed primarily to the para position.

-

Chlorination: The initially formed p-acetamidobenzenesulfonic acid is then converted to the corresponding sulfonyl chloride by the excess chlorosulfonic acid.[1]

-

Work-up: The reaction mixture is carefully quenched by pouring it onto ice, which precipitates the crude N-acetylsulfanilyl chloride product.[10][11]

The overall reaction can be summarized as: CH₃CONH-Ph + 2 ClSO₃H → CH₃CONH-Ph-SO₂Cl + H₂SO₄ + HCl

Experimental Protocols

The following protocols are derived from established literature procedures and provide a framework for the synthesis of N-acetylsulfanilyl chloride.

Protocol 1: Synthesis using Chlorosulfonic Acid

This protocol is adapted from the procedure reported in Organic Syntheses.[10]

Materials:

-

Acetanilide (67.5 g, 0.5 mole)

-

Chlorosulfonic acid (290 g, 2.49 moles)

-

Ice (1 kg)

-

500-cc round-bottomed flask with mechanical stirrer

-

Cooling bath

Procedure:

-

Place 290 g of chlorosulfonic acid into the 500-cc flask and cool to 12-15°C using a cooling bath.

-

Gradually add 67.5 g of acetanilide to the stirred chlorosulfonic acid over approximately 15 minutes, maintaining the temperature around 15°C. The reaction evolves significant amounts of hydrogen chloride gas and should be performed in a fume hood.

-

After the addition is complete, heat the mixture to 60°C for two hours to ensure the reaction goes to completion.

-

In a separate large beaker, prepare a slurry of 1 kg of ice and a small amount of water.

-

Slowly and with vigorous stirring, pour the warm, syrupy reaction mixture onto the ice. This step should also be conducted in a fume hood.

-

Collect the precipitated solid sulfonyl chloride by suction filtration using a large funnel.

-

Wash the solid product thoroughly with cold water.

-

The crude material can be dried on a porous plate for immediate use or purified by recrystallization from dry benzene for long-term storage.

Table 2: Summary of Synthesis Conditions and Yields

| Starting Material | Reagents | Temperature Profile | Reaction Time | Yield (Crude) | Reference |

| Acetanilide | Chlorosulfonic acid | 12-15°C (addition), then 60°C | 2 hours | 77-81% | [10] |

| Acetanilide | Chlorosulfonic acid | 20°C (addition), then 55°C | 1.5 hours | 80-82% | [11] |

| Acetanilide | Chlorosulfonic acid, Thionyl chloride | 10°C (addition), 45-50°C (sulfonation), 63-68°C (chlorination) | ~4 hours total | 98.4% | [11] |

Conclusion

N-Acetylsulfanilyl chloride is a cornerstone intermediate for the synthesis of sulfonamides. Its mechanism of action in this context is a robust nucleophilic addition-elimination reaction with amines, providing a reliable method for constructing the critical sulfonamide linkage. The synthesis of ASC itself, through the electrophilic sulfonation of acetanilide, is a well-characterized industrial process. The data, protocols, and mechanistic diagrams presented in this guide offer a detailed technical overview intended to support the work of researchers and professionals in the field of drug discovery and chemical development. Careful attention to the compound's reactive and hazardous nature is paramount for its successful and safe application.[1][2]

References

- 1. Page loading... [guidechem.com]

- 2. N-Acetylsulfanilyl chloride | C8H8ClNO3S | CID 8481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Acetylsulfanilyl Chloride [drugfuture.com]

- 4. exsyncorp.com [exsyncorp.com]

- 5. nbinno.com [nbinno.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. N-Acetylsulfanilyl chloride synthesis - chemicalbook [chemicalbook.com]

Reactivity of N-Acetylsulfanilyl Chloride with Primary versus Secondary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of N-acetylsulfanilyl chloride with primary and secondary amines. A comparative overview of reaction kinetics, yields, and the underlying mechanistic principles is presented. Detailed experimental protocols and visual representations of the chemical processes are included to support research and development in medicinal chemistry and organic synthesis.

Core Principles: Nucleophilicity and Steric Hindrance

The reaction between N-acetylsulfanilyl chloride and both primary and secondary amines proceeds via a nucleophilic acyl substitution mechanism. The fundamental reactivity of the amine is governed by two principal factors: nucleophilicity and steric hindrance.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom of the amine initiates the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. Generally, primary amines are considered to be more nucleophilic than secondary amines due to the presence of two hydrogen atoms, which are less sterically demanding than alkyl groups.

-

Steric Hindrance: The facility of the nucleophilic attack is significantly influenced by the steric bulk surrounding the nitrogen atom. Primary amines, having only one organic substituent, present a less hindered environment for the approach of the electrophile. In contrast, the two organic substituents on a secondary amine create greater steric congestion, which can impede the reaction.[1]

These two factors collectively dictate that primary amines are generally more reactive towards N-acetylsulfanilyl chloride than their secondary counterparts.

Quantitative Data Presentation

While precise kinetic data for the reaction of N-acetylsulfanilyl chloride with a directly comparable primary and secondary amine under identical conditions is not extensively available in the reviewed literature, a comparison of reported reaction yields provides valuable quantitative insight. The following table summarizes the yields obtained from the reaction of 4-acetamidobenzenesulfonyl chloride with various primary and secondary amines.

| Amine Type | Amine | Product | Yield (%) |

| Primary | Benzylamine (B48309) | N-(4-(N-benzylsulfamoyl)phenyl)acetamide | 85 |

| Primary | Pyridin-3-ylmethylamine | N-(4-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide | 74 |

| Primary | Cyclohexylamine | N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide | 70 |

| Primary | Cyclopentylamine | N-(4-(N-cyclopentylsulfamoyl)phenyl)acetamide | 69 |

| Secondary | Morpholine (B109124) | N-(4-(morpholinosulfonyl)phenyl)acetamide | 73 |

| Secondary | 4-Methylpiperazine | N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide | 78 |

Table 1: Comparative yields for the synthesis of sulfonamides from 4-acetamidobenzenesulfonyl chloride and various amines.[2][3]

Reaction Mechanism and Logical Workflow

The reaction proceeds through a nucleophilic addition-elimination pathway. The amine attacks the sulfonyl chloride, forming a tetrahedral intermediate, which then collapses to expel the chloride ion and form the sulfonamide.

Caption: General reaction mechanism for the formation of sulfonamides.

The logical workflow for comparing the reactivity involves reacting N-acetylsulfanilyl chloride with a primary and a secondary amine under identical conditions and analyzing the outcomes.

Caption: Experimental workflow for comparing amine reactivity.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a sulfonamide from N-acetylsulfanilyl chloride with a primary and a secondary amine. These protocols are intended as a guide and may require optimization based on the specific amines used.

Synthesis of N-(4-(N-benzylsulfamoyl)phenyl)acetamide (from a Primary Amine)

Materials:

-

4-Acetamidobenzenesulfonyl chloride (1.0 eq)

-

Benzylamine (1.0 eq)

-

Sodium carbonate (1.4 eq)

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve benzylamine (1.0 eq) and sodium carbonate (1.4 eq) in dichloromethane.

-

To this stirred mixture, add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 eq) in dichloromethane dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add distilled water to the reaction mixture.

-

Separate the organic phase, and extract the aqueous phase with dichloromethane (2 x 30 mL).

-

Combine the organic extracts and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired sulfonamide.[2]

Synthesis of N-(4-(morpholinosulfonyl)phenyl)acetamide (from a Secondary Amine)

Materials:

-

4-Acetamidobenzenesulfonyl chloride (1.0 eq)

-

Morpholine (1.0 eq)

-

Sodium carbonate (1.4 eq)

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve morpholine (1.0 eq) and sodium carbonate (1.4 eq) in dichloromethane.

-

To this stirred mixture, add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 eq) in dichloromethane dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add distilled water to the reaction mixture.

-

Separate the organic phase, and extract the aqueous phase with dichloromethane (2 x 30 mL).

-

Combine the organic extracts and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.[3]

Conclusion

References

N-Acetylsulfanilyl Chloride: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-Acetylsulfanilyl chloride (ASC), a key intermediate in the synthesis of sulfonamide drugs. While precise quantitative solubility data is not extensively available in public literature, this document compiles qualitative solubility information and presents a detailed experimental protocol for its determination.

Qualitative Solubility of N-Acetylsulfanilyl Chloride

N-Acetylsulfanilyl chloride is a white to off-white crystalline solid.[1][2] Its solubility is a critical parameter for its use in organic synthesis, influencing reaction conditions, purification, and formulation. The following table summarizes the qualitative solubility of N-Acetylsulfanilyl chloride in a range of common organic solvents based on available data.

| Solvent Class | Solvent | Qualitative Solubility | Reference(s) |

| Alcohols | Ethanol | Easily soluble / Very soluble | [3][4][5] |

| Methanol | Slightly soluble | [6] | |

| Ketones | Acetone | Soluble | [1] |

| Esters | Ethyl Acetate | Soluble | [1] |

| Ethers | Diethyl Ether | Easily soluble / Very soluble | [3][4][5] |

| Halogenated Hydrocarbons | Dichloromethane | Soluble | [1][2] |

| Chloroform | Soluble (especially when hot) | [2][3][4][5] | |

| Ethylene Dichloride | Good solvent for recrystallization | [7] | |

| Aromatic Hydrocarbons | Benzene | Soluble (especially when hot); Poor solvent for recrystallization | [3][4][5][7] |

| Amides | Dimethylformamide (DMF) | Soluble | [1] |

| Nitriles | Acetonitrile | Slightly soluble | [6] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Slightly soluble | [6] |

| Water | Water | Insoluble / Slightly soluble / Decomposes | [1][5] |

It is important to note that N-Acetylsulfanilyl chloride is sensitive to moisture and can decompose in the presence of water or protic solvents like alcohols, especially at elevated temperatures.[3] This reactivity should be considered when selecting a solvent for any application.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The following protocol is based on the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound.[8][9]

Objective: To determine the quantitative solubility of N-Acetylsulfanilyl chloride in a specific organic solvent at a controlled temperature.

Materials:

-

N-Acetylsulfanilyl chloride (high purity)

-

Selected organic solvent (anhydrous, high purity)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Sealable glass vials

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of N-Acetylsulfanilyl chloride to a sealable glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the controlled temperature for at least 1-2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean, dry vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of N-Acetylsulfanilyl chloride.

-

A calibration curve prepared with known concentrations of N-Acetylsulfanilyl chloride in the same solvent should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of N-Acetylsulfanilyl chloride in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions: N-Acetylsulfanilyl chloride is a corrosive and moisture-sensitive compound.[3] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualization of Experimental Workflow

The logical steps for determining the solubility of N-Acetylsulfanilyl chloride can be visualized as a workflow diagram.

Conclusion

While quantitative solubility data for N-Acetylsulfanilyl chloride in common organic solvents is not widely published, qualitative information indicates its general solubility in a range of non-protic and some protic organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. Understanding the solubility characteristics of N-Acetylsulfanilyl chloride is fundamental for its effective use in research, development, and manufacturing processes within the pharmaceutical and chemical industries.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. N-Acetylsulfanilyl chloride | C8H8ClNO3S | CID 8481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. N-Acetylsulfanilyl chloride | 121-60-8 [chemicalbook.com]

- 7. N-Acetylsulfanilyl Chloride [drugfuture.com]

- 8. benchchem.com [benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Safe Handling of N-Acetylsulfanilyl Chloride in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

N-Acetylsulfanilyl chloride (ASC), a vital chemical intermediate in the synthesis of pharmaceuticals and dyes, requires stringent safety protocols due to its hazardous properties.[1][2] This guide provides a comprehensive overview of its characteristics, hazards, and the necessary precautions for safe handling, storage, and emergency response in a laboratory environment. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of research and development activities.

Hazard Identification and Classification

N-Acetylsulfanilyl chloride is classified as a hazardous substance requiring careful management. It is corrosive and can cause severe skin burns, serious eye damage, and respiratory irritation.[3][4][5]

GHS Classification:

-

Hazard Pictograms:

-

Hazard Statements:

-

Primary Hazards: The primary risks associated with ASC are its corrosive nature upon contact with skin and eyes, its potential to cause respiratory tract irritation if inhaled, and its high reactivity with moisture.[6][7][8] Contact with water leads to hydrolysis, releasing corrosive hydrochloric acid fumes.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of N-Acetylsulfanilyl chloride is fundamental to its safe handling.

| Property | Value | Citations |

| CAS Number | 121-60-8 | [3][6] |

| Molecular Formula | C8H8ClNO3S | [3][5][9] |

| Molecular Weight | 233.67 g/mol | [5] |

| Appearance | White to off-white/light brown crystalline powder | [6][7][9] |

| Odor | Slight acetic acid odor | [7][9] |

| Melting Point | 145 - 148 °C / 293 - 298.4 °F | [9] |

| Flash Point | > 112 °C / > 233.6 °F | [6][9] |

| Density | Approx. 1.5 g/cm³ | [3] |

| Solubility | Reacts with water. Soluble in ethanol (B145695) and ether. | [1][3][7] |

Handling and Storage Protocols

Proper handling and storage are crucial to prevent exposure and maintain chemical stability.

Safe Handling Procedures

-

Ventilation: Always handle N-Acetylsulfanilyl chloride in a well-ventilated area, preferably inside a certified chemical fume hood.[1][3][6]

-

Avoid Contact: Prevent all contact with skin, eyes, and clothing. Do not breathe the dust.[3][4][10]

-

Hygiene: Wash hands thoroughly with soap and water after handling.[3][4] Do not eat, drink, or smoke in the work area.[3] Contaminated clothing should be washed before reuse.[3]

-

Moisture Control: Due to its high sensitivity to moisture, handle in a dry environment.[1][7]

Caption: A standard workflow for the safe handling of N-Acetylsulfanilyl chloride.

Storage Requirements

-

Container: Keep the container tightly closed to prevent moisture ingress.[3][6][11]

-

Conditions: Store in a cool, dry, and well-ventilated area.[1][4][6] The recommended storage temperature is between 2-8°C.[1][2]

-

Atmosphere: For long-term stability, store under an inert atmosphere, such as nitrogen.[2][4][7]

-

Security: The substance should be stored in a locked cabinet or area.[3]

-

Location: Designate a specific "Corrosives Area" for storage, away from incompatible materials.[4][6]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach involving engineering controls and PPE is mandatory.

Engineering Controls

Facilities must be equipped with adequate ventilation systems to keep airborne concentrations low.[6] An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment

The use of appropriate PPE is non-negotiable when handling ASC.[1][2]

| Protection Type | Specification | Citations |

| Eye/Face | Chemical safety goggles or a full-face shield. | [1][4][6][11] |

| Skin | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or other protective clothing to prevent skin contact. | [1][3][5][6] |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated or ventilation is inadequate. A respirator with a P2 filter (or equivalent) is recommended. | [5][6][9] |

Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

First responders should be equipped with suitable PPE to avoid secondary exposure.[3] In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[4][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[4][6] Remove contact lenses if present and easy to do. Continue rinsing and call a physician immediately.[3]

-

Skin Contact: Take off immediately all contaminated clothing and shoes.[3] Immediately flush skin with plenty of soap and water for at least 15 minutes.[1][6] Call a physician immediately.[3]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do NOT use mouth-to-mouth resuscitation.[6] Call a poison center or doctor immediately.[3]

-

Ingestion: Rinse mouth with water.[3] Do NOT induce vomiting.[3][6] If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[6] Never give anything by mouth to an unconscious person.[6] Call a physician immediately.[3]

Caption: Decision-making flow for first aid response following an exposure event.

Accidental Release (Spill) Measures

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.

Protocol for a Solid Spill:

-

Evacuate & Secure: Evacuate all non-essential personnel from the area and ensure adequate ventilation.[3][6]

-

Wear PPE: Before cleanup, don the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[3][6][12]

-

Containment: Prevent the spill from spreading or entering drains.[5][12]

-

Cleanup: Gently sweep up the spilled solid, avoiding the generation of dust.[3][4][6] Place the material into a suitable, dry, closed, and properly labeled container for disposal.[3][5][6]

-

Decontaminate: After the material is removed, wash the spill area with soap and water.[12][13]

-

Disposal: Dispose of the container and any contaminated materials as hazardous waste in accordance with official regulations.[3][11]

Caption: A systematic protocol for responding to a solid N-Acetylsulfanilyl chloride spill.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.[3][5][6]

-

Unsuitable Media: Do NOT use a heavy water stream or foam, as the substance reacts with water.[3][6][9]

-

Combustion Hazards: During a fire, irritating and highly toxic gases may be generated, including hydrogen chloride, carbon monoxide, carbon dioxide, and sulfur oxides.[4][6][9]

-

Protective Gear: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[3][4][6]

Stability and Reactivity

ASC is stable under recommended storage conditions but can react violently with certain substances.[3][6]

| Factor | Description | Citations |

| Reactivity | Reacts with water, potentially violently.[1] The product is non-reactive under normal, dry conditions.[3] | |

| Chemical Stability | Stable under normal, dry temperatures and pressures.[3][6] Moisture sensitive.[2][9][11] | |

| Conditions to Avoid | Exposure to moist air or water, dust generation, and excess heat.[6][9] | |

| Incompatible Materials | Strong oxidizing agents, strong bases, water, and alcohols.[1][4][6][9] | |

| Hazardous Decomposition | Thermal decomposition can release toxic fumes such as hydrogen chloride, carbon monoxide, carbon dioxide, and sulfur oxides.[4][5][6][9] |

Disposal Considerations

Waste material must be treated as hazardous. All disposal practices must comply with applicable federal, state, and local regulations.[3]

-

Engage a licensed professional waste disposal service.[5][11]

-

Leave the chemical in its original container and do not mix it with other waste.[11]

-

Contaminated packaging should be handled and disposed of in the same manner as the unused product.[5][11]

-

Do not allow the product to enter drains or the environment.[3][5][9]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. lobachemie.com [lobachemie.com]

- 4. fishersci.com [fishersci.com]

- 5. capotchem.cn [capotchem.cn]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Page loading... [guidechem.com]

- 8. N-Acetylsulfanilyl chloride | C8H8ClNO3S | CID 8481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.at [fishersci.at]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 13. jk-sci.com [jk-sci.com]

Physical and chemical properties of 4-acetamidobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidobenzenesulfonyl chloride, also known as N-acetylsulfanilyl chloride or ASC, is a pivotal chemical intermediate, particularly in the pharmaceutical industry.[1][2] Its significance lies in its role as a primary building block for the synthesis of the sulfonamide (or "sulfa") class of drugs, which were among the first effective antimicrobial agents and continue to be used in various therapeutic areas.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of 4-acetamidobenzenesulfonyl chloride, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in drug development.

Physical and Chemical Properties

4-Acetamidobenzenesulfonyl chloride is a white to off-white or light grey crystalline solid or powder with a slight odor of acetic acid.[5][6] It is stable under normal temperatures and pressures but is sensitive to moisture.[5][7]

Quantitative Physical Properties

| Property | Value | References |

| Molecular Formula | C₈H₈ClNO₃S | [5] |

| Molecular Weight | 233.67 g/mol | [5][8] |

| Melting Point | 142-149 °C (with decomposition) | [8][9][10] |

| Boiling Point | 426.8 ± 28.0 °C at 760 mmHg | [9][11] |

| Density | 1.5 ± 0.1 g/cm³ | [9] |

| Flash Point | 211.9 ± 24.0 °C | [9] |

| Water Solubility | Slightly soluble to insoluble | [1][9] |

| Solubility in Organic Solvents | Soluble in chloroform, benzene (B151609), ether, dichloromethane (B109758), acetone, and ethyl acetate. | [1][2][3] |

Chemical Identity

| Identifier | Value | References |

| CAS Number | 121-60-8 | [5] |

| Synonyms | N-Acetylsulfanilyl chloride, Dagenan chloride, 4-(Acetylamino)benzenesulfonyl chloride, p-acetamidobenzenesulfonyl chloride | [2][5] |

| InChI Key | GRDXCFKBQWDAJH-UHFFFAOYSA-N | [9] |

| SMILES | CC(=O)Nc1ccc(cc1)S(O)(=O)Cl | [2] |

Reactivity and Chemical Behavior

The reactivity of 4-acetamidobenzenesulfonyl chloride is dominated by the sulfonyl chloride (-SO₂Cl) group, which is a highly effective electrophile. This functional group readily reacts with nucleophiles, most notably amines, to form sulfonamides.[1][4] The acetamido group (-NHCOCH₃) serves as a protecting group for the amine functionality on the benzene ring, preventing unwanted side reactions during the sulfonation and subsequent reactions.[5] This protecting group can be removed later in a synthetic sequence to yield the free amine.

The compound is incompatible with strong oxidizing agents and strong bases.[3][5] It is also moisture-sensitive and will hydrolyze to release hydrochloric acid.[4][7] Upon decomposition, which can be induced by heat, it may produce hazardous gases including hydrogen chloride, carbon monoxide, carbon dioxide, and oxides of sulfur.[5]

Experimental Protocols

Synthesis of 4-Acetamidobenzenesulfonyl Chloride from Acetanilide (B955)

The most common method for the synthesis of 4-acetamidobenzenesulfonyl chloride is the chlorosulfonation of acetanilide using chlorosulfonic acid.[7]

Materials:

-

Acetanilide

-

Chlorosulfonic acid

-

Ice

-

Water

-

Dichloromethane (for purification)

Procedure:

-

In a dry round-bottom flask equipped with a mechanical stirrer and situated in a fume hood, place 290 g (165 cc) of chlorosulfonic acid.[9]

-

Cool the flask to approximately 12-15 °C using a cooling bath.[9]

-

Gradually add 67.5 g of acetanilide to the stirred chlorosulfonic acid, maintaining the temperature around 15 °C. This process should take about 15 minutes. Note that large volumes of hydrogen chloride gas are evolved.[9]

-

After the addition is complete, heat the mixture to 60 °C for two hours to bring the reaction to completion.[9]

-

Slowly and with vigorous stirring, pour the resulting syrupy liquid into a beaker containing 1 kg of crushed ice. This step should also be performed in a fume hood due to the vigorous reaction and potential for splattering.[9]

-

Collect the precipitated solid product by vacuum filtration and wash it with cold water.[9][10]

Purification:

-

The crude product can be dried and then recrystallized from dry benzene, chloroform, or ethylene (B1197577) dichloride.[7][9] The compound is only slightly soluble in hot benzene.[9]

Caption: Workflow for the synthesis of 4-acetamidobenzenesulfonyl chloride.

General Procedure for the Synthesis of Sulfonamides

4-Acetamidobenzenesulfonyl chloride is a key reagent for synthesizing a wide array of sulfonamides by reacting it with various primary or secondary amines.[1]

Materials:

-

4-Acetamidobenzenesulfonyl chloride

-

Amine of choice

-

Dichloromethane

-

Sodium carbonate

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction flask, prepare a stirred mixture of the desired amine (5 mmol) and sodium carbonate (7 mmol) in dichloromethane (20 mL).[1]

-

Prepare a solution of 4-acetamidobenzenesulfonyl chloride (5 mmol) in dichloromethane (30 mL).[1]

-

Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the amine mixture.[1]

-

Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[1]

-

Add 20 mL of distilled water to the reaction mixture.[1]

-

Separate the organic phase. Extract the aqueous phase with dichloromethane (2 x 30 mL).[1]

-

Combine the organic extracts and wash with 30 mL of water.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude sulfonamide product.[1]

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.[1]

Caption: General workflow for the synthesis of sulfonamides.

Applications in Drug Development

4-Acetamidobenzenesulfonyl chloride is a cornerstone intermediate in the synthesis of sulfonamide drugs.[1][4] These drugs have a broad range of therapeutic applications, including:

-

Antibacterial agents: The foundational use of sulfonamides is in treating bacterial infections.[3]

-

Antidiabetic agents: Certain sulfonamides, known as sulfonylureas, are used to treat type 2 diabetes.

-

Diuretics: Some sulfonamides are employed to treat edema and hypertension.

-

Anticonvulsants: A number of antiepileptic drugs contain the sulfonamide moiety.

-

Antiviral and Anticancer agents: Research has shown that modified sulfonamide structures can exhibit antiviral and anticancer properties.

The general pathway from 4-acetamidobenzenesulfonyl chloride to a therapeutically active sulfonamide involves the formation of the sulfonamide linkage with a specific amine, followed by the deprotection (hydrolysis) of the acetamido group to reveal the free aniline (B41778) moiety, which is often crucial for biological activity.

Safety and Handling

4-Acetamidobenzenesulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[4][10] It is also harmful if swallowed or inhaled.[10] Due to its reactivity with water, it should be handled in a dry environment, and contact with moisture should be avoided.[3][7] When handling this compound, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[2] All manipulations should be carried out in a well-ventilated fume hood.[10]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[3][5]

Conclusion

4-Acetamidobenzenesulfonyl chloride is a chemical of significant industrial and academic importance, primarily due to its indispensable role in the synthesis of sulfonamide-based pharmaceuticals. A thorough understanding of its physical and chemical properties, coupled with established and safe experimental protocols, is essential for its effective and safe utilization in research and drug development. This guide provides a foundational resource for professionals working with this versatile and reactive compound.

References

- 1. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. echemi.com [echemi.com]

- 7. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug [wisdomlib.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. theochem.mercer.edu [theochem.mercer.edu]

- 10. d-nb.info [d-nb.info]

- 11. asiapharmaceutics.info [asiapharmaceutics.info]

An In-depth Technical Guide to N-Acetylsulfanilyl Chloride: NMR Peak Assignments and Interpretation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of N-Acetylsulfanilyl chloride (ASC), a key intermediate in the synthesis of sulfonamide drugs. This document outlines the interpretation of both ¹H and ¹³C NMR spectra, supported by tabulated data, detailed experimental protocols, and a logical workflow for the structural elucidation of this compound.

Introduction

N-Acetylsulfanilyl chloride (4-acetamidobenzenesulfonyl chloride), with the CAS number 121-60-8, is a crucial building block in medicinal chemistry.[1] Its purity and structural integrity are paramount for the successful synthesis of various therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of ASC. This guide offers a detailed examination of its NMR spectral features to aid researchers in its characterization.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of N-Acetylsulfanilyl chloride exhibits distinct signals corresponding to the acetyl methyl protons, the aromatic protons, and the amide proton. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Peak Assignments for N-Acetylsulfanilyl Chloride

| Peak Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH₃ (Acetyl) | ~2.04 | Singlet | N/A |

| Aromatic Protons | ~7.52 - 7.59 | Multiplet (two doublets) | Not explicitly found in search results |

| -NH- (Amide) | ~7.52 - 7.53 (often overlaps with aromatic signals) | Singlet (broad) | N/A |

Interpretation:

-

Methyl Protons (-CH₃): A sharp singlet appearing around 2.04 ppm is characteristic of the three equivalent protons of the acetyl group.[1] Its integration value corresponds to three protons.

-

Aromatic Protons: The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region (approximately 7.52-7.59 ppm).[1] The protons ortho to the acetamido group are expected to be upfield relative to the protons ortho to the electron-withdrawing sulfonyl chloride group.

-

Amide Proton (-NH-): The amide proton signal is typically a broad singlet and its chemical shift can be variable depending on the solvent and concentration. It is often observed overlapping with the aromatic proton signals.[1]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. While specific experimental data for the ¹³C NMR of N-Acetylsulfanilyl chloride was not found in the provided search results, a predicted spectrum and assignments based on typical chemical shift values are presented below.

Table 2: Predicted ¹³C NMR Peak Assignments for N-Acetylsulfanilyl Chloride

| Peak Assignment | Predicted Chemical Shift (δ) ppm |

| -CH₃ (Acetyl) | ~25 |

| Aromatic C (quaternary, attached to -NHCOCH₃) | ~140 |

| Aromatic C-H | ~120-130 |

| Aromatic C (quaternary, attached to -SO₂Cl) | ~145 |

| C=O (Carbonyl) | ~169 |

Interpretation:

-

Methyl Carbon (-CH₃): The carbon of the acetyl methyl group is expected to appear in the upfield region of the spectrum.

-

Aromatic Carbons: The benzene ring will show four distinct signals: two for the protonated carbons and two for the quaternary carbons. The carbon attached to the nitrogen of the acetamido group will be shifted downfield, as will the carbon bearing the sulfonyl chloride group.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group will have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen.

Experimental Protocols

A general protocol for the NMR analysis of sulfonyl chlorides is provided below. It is recommended to adapt this protocol based on the specific instrumentation and sample characteristics.

4.1. Sample Preparation

-

Accurately weigh approximately 10-20 mg of N-Acetylsulfanilyl chloride into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). N-Acetylsulfanilyl chloride is soluble in chloroform.[1]

-

Cap the NMR tube securely and gently agitate the sample until the solid is completely dissolved.

4.2. NMR Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: Calibrated 90° pulse

-

Spectral width: 0-15 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or higher (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0-200 ppm

-

-

Reference: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the identification and structural confirmation of N-Acetylsulfanilyl chloride using NMR spectroscopy.

Caption: Workflow for NMR-based identification of N-Acetylsulfanilyl chloride.

Conclusion

This technical guide has provided a detailed overview of the ¹H and predicted ¹³C NMR spectral features of N-Acetylsulfanilyl chloride. The presented data and interpretation, along with the experimental protocol and logical workflow, serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis and characterization of this important chemical intermediate. Accurate NMR analysis is critical for ensuring the quality and identity of N-Acetylsulfanilyl chloride, thereby supporting the development of safe and effective pharmaceuticals.

References

Infrared Spectroscopy of N-Acetylsulfanilyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of N-Acetylsulfanilyl chloride. N-Acetylsulfanilyl chloride is a key intermediate in the synthesis of sulfonamide drugs and other related compounds. Infrared spectroscopy is a powerful analytical technique for the identification and characterization of this molecule by probing its vibrational modes. This document outlines the characteristic IR absorption frequencies of its principal functional groups, provides a standard experimental protocol for spectral acquisition, and illustrates the relationships between the molecular structure and its IR spectrum.

Data Presentation: Infrared Absorption Bands of N-Acetylsulfanilyl Chloride

The following table summarizes the characteristic infrared absorption bands for the functional groups present in N-Acetylsulfanilyl chloride. These assignments are based on the analysis of established spectral databases and the fundamental principles of vibrational spectroscopy.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Amide (secondary) | N-H stretch | 3400 - 3300 | Medium |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |

| Methyl (from Acetyl) | C-H asymmetric & symmetric stretch | 2950 - 2850 | Weak |

| Amide I | C=O stretch | 1700 - 1660 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium |

| Amide II | N-H bend and C-N stretch | 1550 - 1510 | Medium |

| Sulfonyl Chloride | S=O asymmetric stretch | 1380 - 1340 | Strong |

| Sulfonyl Chloride | S=O symmetric stretch | 1190 - 1160 | Strong |

| Aromatic Ring | C-H in-plane bend | 1100 - 1000 | Medium |

| Aromatic Ring | C-H out-of-plane bend | 900 - 675 | Strong |

| Sulfonyl Chloride | S-Cl stretch | 600 - 500 | Medium |

Experimental Protocols

The following section details a standard methodology for obtaining the infrared spectrum of N-Acetylsulfanilyl chloride using the Potassium Bromide (KBr) pellet transmission method.

Objective: To acquire a high-quality infrared spectrum of solid N-Acetylsulfanilyl chloride for qualitative analysis.

Materials and Equipment:

-

N-Acetylsulfanilyl chloride (analytical grade)

-

Potassium Bromide (KBr), spectroscopy grade, desiccated

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

-

Infrared lamp or oven for drying

-

Spatula and weighing paper

Procedure:

-

Sample Preparation:

-

Dry the KBr powder under an infrared lamp or in an oven at 110°C for at least 2 hours to remove any adsorbed water. Store in a desiccator.

-

Weigh approximately 1-2 mg of N-Acetylsulfanilyl chloride and 100-200 mg of the dried KBr.

-

Using the agate mortar and pestle, thoroughly grind the KBr to a fine, consistent powder.

-

Add the N-Acetylsulfanilyl chloride to the KBr in the mortar.

-

Grind the mixture for several minutes until it is a homogeneous, fine powder. The particle size should be small to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Carefully transfer a portion of the sample mixture into the pellet-pressing die.

-

Ensure the powder is evenly distributed in the die.

-

Place the die in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

-

Acquire the infrared spectrum of the N-Acetylsulfanilyl chloride sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum should be baseline-corrected if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualization of Functional Group Correlations

The following diagram illustrates the logical relationship between the key functional groups of N-Acetylsulfanilyl chloride and their characteristic absorption regions in the infrared spectrum.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of N-Acetylsulfanilyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of N-Acetylsulfanilyl chloride (ASC), a key intermediate in the synthesis of sulfonamide drugs.[1] A thorough understanding of its fragmentation behavior is crucial for its unambiguous identification, purity assessment, and reaction monitoring in complex matrices.

Electron Ionization Mass Spectrometry (EI-MS) Analysis

N-Acetylsulfanilyl chloride (C₈H₈ClNO₃S), with a molecular weight of approximately 233.67 g/mol , undergoes predictable and informative fragmentation under electron ionization conditions.[1][2] The resulting mass spectrum is characterized by a series of fragment ions that reveal the underlying structure of the molecule. The analysis of these fragments allows for definitive structural confirmation.

Proposed Fragmentation Pathway

Upon electron ionization, N-Acetylsulfanilyl chloride forms a molecular ion ([M]⁺•) at m/z 233, with a corresponding isotope peak at m/z 235 due to the presence of ³⁷Cl. The fragmentation is dominated by cleavages at the sulfonyl chloride and amide functionalities, leading to several key diagnostic ions.

The initial fragmentation can proceed via several pathways:

-

Loss of Ketene (B1206846): A common fragmentation pathway for N-acetylated aromatic compounds is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). This results in the formation of the ion at m/z 191.

-

Cleavage of the Sulfonyl Chloride Group: The molecule can lose the entire sulfonyl chloride radical (•SO₂Cl) or undergo cleavage of the S-Cl bond.

-

Formation of the Acetyl Cation: A prominent and characteristic peak is observed at m/z 43, corresponding to the highly stable acetyl cation ([CH₃CO]⁺). This is a strong indicator of the acetyl group in the molecule.

-

Formation of the p-Aminobenzenesulfonyl Cation: Cleavage of the N-acetyl bond can lead to the formation of the p-aminobenzenesulfonyl cation at m/z 156.

The proposed fragmentation cascade is visualized in the diagram below.

Quantitative Fragmentation Data

The electron ionization mass spectrum of N-Acetylsulfanilyl chloride is characterized by several key ions. The quantitative data, including mass-to-charge ratio (m/z) and proposed fragment structures, are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[3][4]

| m/z | Proposed Fragment Ion Structure | Chemical Formula | Notes / Proposed Loss |

| 233 | [CH₃CONHC₆H₄SO₂Cl]⁺• | [C₈H₈ClNO₃S]⁺• | Molecular Ion (M⁺•) for ³⁵Cl |

| 191 | [H₂NC₆H₄SO₂Cl]⁺• | [C₆H₆ClNO₂S]⁺• | [M - C₂H₂O]⁺• (Loss of ketene) |

| 156 | [H₂NC₆H₄SO₂]⁺ | [C₆H₆NO₂S]⁺ | [M - C₂H₂O - Cl]⁺ |

| 92 | [H₂NC₆H₄]⁺ | [C₆H₆N]⁺ | [M - C₂H₂O - Cl - SO₂]⁺ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acetyl Cation |

Table 1: Summary of major fragment ions of N-Acetylsulfanilyl chloride in EI-MS.

Experimental Protocols

While a specific, detailed protocol for the acquisition of the reference spectrum is not available, a representative methodology for the analysis of N-Acetylsulfanilyl chloride using Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) is provided below. This protocol is based on standard methods for the analysis of sulfonamides and related compounds.[5][6]

4.1 Sample Preparation

-

Accurately weigh approximately 1 mg of the N-Acetylsulfanilyl chloride sample.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or chloroform) in a volumetric flask.

-

Perform serial dilutions as necessary to achieve a final concentration appropriate for GC-MS analysis (typically 1-10 µg/mL).

-

Transfer the final solution to a 2 mL autosampler vial.

4.2 GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 350.

-

Solvent Delay: 3 minutes.

-

The following diagram illustrates the general workflow for this type of analysis.

References

- 1. N-Acetylsulfanilyl Chloride [drugfuture.com]

- 2. N-Acetylsulfanilyl chloride | C8H8ClNO3S | CID 8481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Acetylsulfanilyl chloride [webbook.nist.gov]

- 4. N-Acetylsulfanilyl chloride [webbook.nist.gov]

- 5. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of the Sulfonyl Chloride Group

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Cornerstone of Sulfonamide Chemistry

The sulfonyl chloride functional group (R-SO₂Cl) is a pivotal entity in modern organic and medicinal chemistry. It is characterized by a tetrahedral sulfur atom bonded to an organic residue (R), two oxygen atoms, and a chlorine atom.[1] Sulfonyl chlorides are powerful electrophiles, a characteristic granted by the potent electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom highly susceptible to nucleophilic attack.[1][2] This inherent reactivity, combined with the chloride ion's capacity as an excellent leaving group, establishes sulfonyl chlorides as invaluable intermediates for synthesizing a vast range of sulfur-containing compounds, particularly the sulfonamides and sulfonate esters that are prevalent motifs in countless pharmaceutical agents.[1][3]

This guide offers a comprehensive technical examination of the electrophilicity of the sulfonyl chloride group, detailing its underlying electronic principles, reaction mechanisms, quantitative reactivity data, and key experimental protocols.

Core Concepts: The Origin of Electrophilicity

The pronounced electrophilicity of the sulfonyl chloride group stems from its distinct electronic architecture. The central sulfur atom is rendered significantly electron-deficient by the cumulative inductive effects of three highly electronegative atoms:

-

Two Oxygen Atoms: The double bonds to two oxygen atoms create a strong dipole, pulling electron density away from the sulfur.

-

Chlorine Atom: The electronegative chlorine atom further withdraws electron density through the sigma bond.

This configuration results in a substantial partial positive charge on the sulfur atom, making it a prime target for attack by nucleophiles.[2][4] The subsequent displacement of the chloride ion is highly favorable, as it is a stable anion and an excellent leaving group.[1][3]